
Morphine 3-Beta-D-Glucuronide Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphine 3-Beta-D-Glucuronide Methyl Ester is a derivative of morphine, a well-known opioid analgesic. This compound is a glucuronide conjugate, which means it is formed by the addition of a glucuronic acid moiety to morphine. This modification can significantly alter the pharmacological properties of the parent compound, morphine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Morphine 3-Beta-D-Glucuronide Methyl Ester typically involves the glucuronidation of morphine. This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), which add a glucuronic acid moiety to the C3 position of morphine . The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and a suitable buffer system to maintain the pH.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the UGT enzymes to function efficiently. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Morphine 3-Beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound further or to study its stability under different conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morphine derivatives with additional hydroxyl groups, while reduction could lead to the formation of morphine alcohols. Substitution reactions can introduce various functional groups into the molecule, altering its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Morphine 3-Beta-D-Glucuronide Methyl Ester has several scientific research applications. In chemistry, it is used to study the effects of glucuronidation on the pharmacokinetics and pharmacodynamics of morphine . In biology, it serves as a model compound to investigate the role of glucuronides in drug metabolism and excretion. In medicine, it is studied for its potential therapeutic effects and its role in opioid tolerance and dependence . Industrially, it is used in the development of new analgesic drugs with improved safety profiles.
Wirkmechanismus
The mechanism of action of Morphine 3-Beta-D-Glucuronide Methyl Ester involves its interaction with various molecular targets and pathways. Unlike morphine, which primarily acts on mu opioid receptors, this compound has limited affinity for these receptors . Instead, it exerts its effects through interactions with glycine and GABA receptors, leading to neuroexcitatory effects . This mechanism is distinct from that of morphine and highlights the unique pharmacological properties of the glucuronide conjugate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Morphine
Eigenschaften
Molekularformel |
C24H29NO9 |
|---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-5-13(26)21(24)33-19-14(6-3-10(15(19)24)9-12(11)25)32-23-18(29)16(27)17(28)20(34-23)22(30)31-2/h3-6,11-13,16-18,20-21,23,26-29H,7-9H2,1-2H3/t11-,12+,13-,16-,17-,18+,20-,21-,23+,24-/m0/s1 |
InChI-Schlüssel |
GBIMOXQQXWKOOW-VYMQEAGNSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O)O[C@H]3[C@H](C=C4)O |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)OC)O)O)O)OC3C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
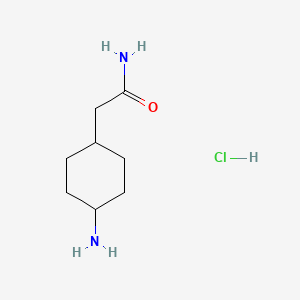
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
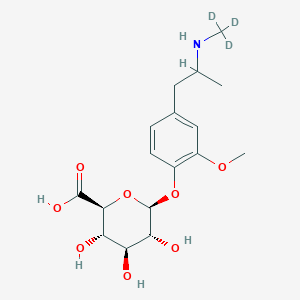

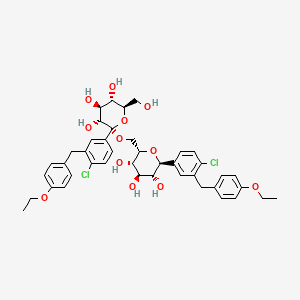
![1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
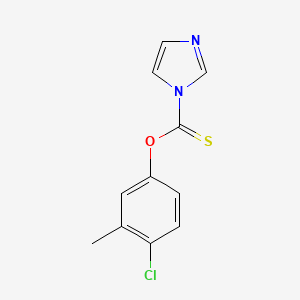
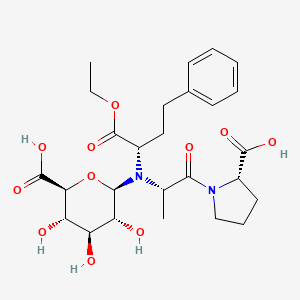
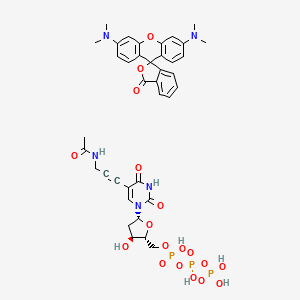
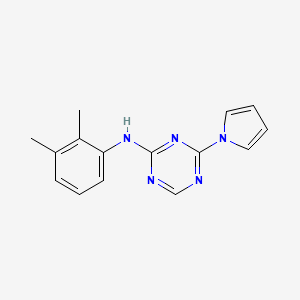
![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)
